

A Comparative Guide: Fgfr3-IN-2 Versus Pemigatinib in FGFR3-Mutant Models

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Compound of Interest		
Compound Name:	Fgfr3-IN-2	
Cat. No.:	B12408815	Get Quote

In the landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor (FGFR) aberrations, both selective and pan-FGFR inhibitors are under intense investigation. This guide provides a detailed comparison of pemigatinib, a clinically approved pan-FGFR1-3 inhibitor, and **Fgfr3-IN-2**, a representative preclinical selective FGFR3 inhibitor, in the context of FGFR3-mutant cancer models. This comparison is intended for researchers, scientists, and drug development professionals to highlight the distinct profiles of these two classes of inhibitors.

Mechanism of Action

Pemigatinib is an ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[1][2][3] By binding to the ATP-binding pocket of these receptors, pemigatinib blocks their phosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition ultimately leads to decreased cell viability and proliferation in cancer cells with activating FGFR alterations.[1][3]

Fgfr3-IN-2, as a representative selective FGFR3 inhibitor, is designed to specifically target the ATP-binding site of FGFR3 with high potency, while exhibiting significantly lower activity against other FGFR isoforms (FGFR1, FGFR2, and FGFR4). This selectivity aims to minimize off-target toxicities associated with the inhibition of other FGFR family members.

FGFR3 Signaling Pathway

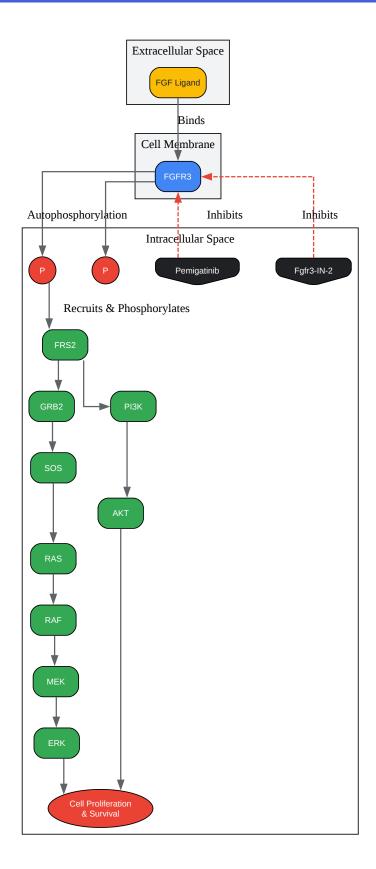




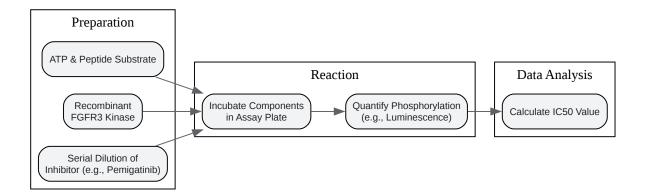


Mutations in the FGFR3 gene can lead to constitutive activation of the receptor, driving oncogenic signaling cascades. The binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFR3 induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This activates downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[4] Both pemigatinib and **Fgfr3-IN-2** aim to abrogate this aberrant signaling.

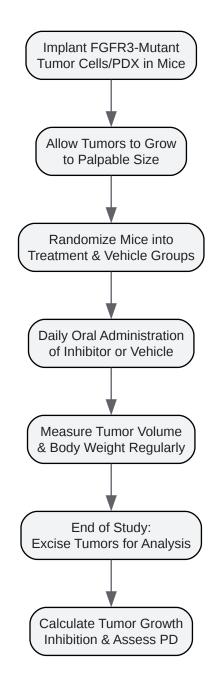












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